molecular formula C24H25N3O2 B14884053 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B14884053
M. Wt: 387.5 g/mol
InChI Key: FXHJWAFTQRFYMF-UHFFFAOYSA-N
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Description

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyridazinone Core: The pyridazinone core is formed through a condensation reaction involving hydrazine and a diketone.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyridazinone core under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C24H25N3O2/c28-23-12-11-22(21-9-5-2-6-10-21)25-27(23)18-24(29)26-15-13-20(14-16-26)17-19-7-3-1-4-8-19/h1-12,20H,13-18H2

InChI Key

FXHJWAFTQRFYMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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